Morpholine, 4,4'-(azodi-4,1-phenylene)bis-, (E)-

Description

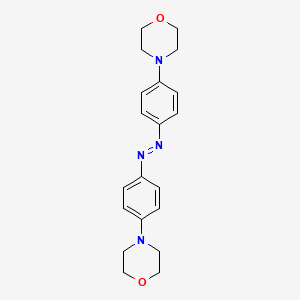

Morpholine, 4,4'-(azodi-4,1-phenylene)bis-, (E)-, is an azo-linked bis-morpholine derivative characterized by an azobenzene core (azodi-4,1-phenylene) substituted with morpholine groups at the 4 and 4' positions. The (E)-configuration indicates a trans arrangement of the azo bond (-N=N-), which is critical for its photophysical and chemical properties.

Properties

CAS No. |

137929-23-8 |

|---|---|

Molecular Formula |

C20H24N4O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

bis(4-morpholin-4-ylphenyl)diazene |

InChI |

InChI=1S/C20H24N4O2/c1-5-19(23-9-13-25-14-10-23)6-2-17(1)21-22-18-3-7-20(8-4-18)24-11-15-26-16-12-24/h1-8H,9-16H2 |

InChI Key |

SCCSBRLPUMFNPB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- typically involves the reaction of morpholine with a diazonium salt derived from a phenylene compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the azo linkage. The process may also require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amine derivatives.

Substitution: The phenylene group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Chemistry: In chemistry, Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry: Industrially, this compound is used in the production of dyes, pigments, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- involves its interaction with molecular targets, such as enzymes and receptors. The azo linkage can undergo reduction to form active intermediates that interact with specific pathways. These interactions can modulate biological activities, leading to desired effects in various applications.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Linkers | Applications |

|---|---|---|---|---|---|

| Morpholine, 4,4'-(azodi-4,1-phenylene)bis-, (E)- | Not Provided | Likely C₂₂H₂₄N₄O₂ | ~380 (estimated) | Azo, Morpholine | Photoresponsive materials, cross-linking |

| 4,4'-Di(methacryloylamino)azobenzene | 76961-11-0 | C₂₀H₂₀N₄O₂ | 348.40 | Azo, Methacryloyl | Photopolymers, dyes |

| 4,4'-[(4-Fluorophenyl)methylene]dimorpholine | 6425-29-2 | C₁₅H₂₁FN₂O₂ | 280.35 | Fluorophenyl-methylene, Morpholine | Pharmaceuticals, agrochemicals |

| Morpholine,4,4'-(1,3-cyclohexadiene-1,4-diyl)bis- | 38112-33-3 | C₁₄H₂₂N₂O₂ | 250.34 | Cyclohexadiene, Morpholine | Flexible polymers, synthesis |

| Acetamide, N,N’-(azodi-4,1-phenylene)bis- | 15446-39-6 | C₁₆H₁₆N₄O₂ | 296.33 | Azo, Acetamide | Analytical chemistry, cross-linking |

Biological Activity

Morpholine derivatives are gaining attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of the compound Morpholine, 4,4'-(azodi-4,1-phenylene)bis-, (E)-, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Morpholine Derivatives

Morpholine is a six-membered heterocyclic compound containing one nitrogen atom and one oxygen atom. It serves as a versatile scaffold in drug design due to its favorable physicochemical properties, including good solubility and the ability to form hydrogen bonds. The morpholine ring is often incorporated into various bioactive molecules and pharmaceuticals.

1. Antitumor Activity

Morpholine derivatives have shown promising antitumor activity. For instance, certain morpholine-based compounds have been identified as inhibitors of enzymes involved in cancer progression. A study highlighted that specific morpholine derivatives can inhibit BACE-1, an enzyme implicated in Alzheimer’s disease and cancer pathways. These compounds demonstrated effective binding interactions with critical residues in the enzyme's active site, enhancing their inhibitory potency against tumor growth .

2. Neuroprotective Effects

Research indicates that morpholine derivatives possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The ability of these compounds to cross the blood-brain barrier (BBB) allows them to modulate neurotransmitter systems effectively. For example, a study reported that morpholine-based inhibitors could significantly reduce the cleavage of amyloid precursor protein (APP), thereby decreasing amyloid-beta peptide formation, which is toxic to neurons .

3. Enzyme Inhibition

Morpholine compounds have been shown to inhibit various enzymes associated with disease pathology. For instance, they interact with enzymes like δ-secretase and BACE-1 through specific binding modes that enhance their therapeutic efficacy. The structural features of morpholines allow for selective inhibition of these enzymes, making them potential candidates for drug development targeting metabolic disorders and neurodegeneration .

Case Study 1: BACE-1 Inhibitors

A series of morpholine derivatives were synthesized and evaluated for their inhibitory activity against BACE-1. The study utilized molecular docking techniques to predict binding affinities and orientations within the enzyme's active site. Certain compounds demonstrated micromolar activity against BACE-1, indicating significant potential for therapeutic applications in Alzheimer's disease treatment .

Case Study 2: Neuroprotective Agents

In vivo studies on morpholine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. Compounds were tested in murine models where they exhibited reduced levels of neuroinflammation and improved cognitive functions compared to control groups. The results suggest that these morpholines could serve as effective neuroprotective agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.